N-(2-Nitrosophenyl)naphthalen-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Nitrosophenyl)naphthalen-2-amine is an organic compound with the molecular formula C16H12N2O It is a derivative of naphthalen-2-amine, where a nitroso group is attached to the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Nitrosophenyl)naphthalen-2-amine typically involves the reaction of naphthalen-2-amine with nitrosating agents. One common method is the reaction of naphthalen-2-amine with sodium nitrite in the presence of an acid, such as hydrochloric acid, to form the nitroso derivative . The reaction conditions usually involve maintaining a low temperature to control the reaction rate and prevent decomposition of the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
N-(2-Nitrosophenyl)naphthalen-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form nitro derivatives.
Reduction: Reduction reactions can convert the nitroso group to an amino group.
Substitution: Electrophilic substitution reactions can occur on the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Reagents like halogens or sulfonic acids can be used for substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of this compound.
Reduction: Amino derivatives.
Substitution: Halogenated or sulfonated derivatives.
Scientific Research Applications
N-(2-Nitrosophenyl)naphthalen-2-amine has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a diagnostic agent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of N-(2-Nitrosophenyl)naphthalen-2-amine involves its interaction with molecular targets such as enzymes and receptors. The nitroso group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This interaction can affect various cellular pathways and processes, contributing to the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Naphthylamine: A related compound with similar structural features but lacking the nitroso group.
Naphthalen-2-amine: The parent compound without the nitroso substitution.
N,N-bis(4-methoxyphenyl)naphthalen-2-amine: A derivative with different substituents on the naphthalene ring
Uniqueness
N-(2-Nitrosophenyl)naphthalen-2-amine is unique due to the presence of the nitroso group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .
Properties
CAS No. |
144441-83-8 |
---|---|
Molecular Formula |
C16H12N2O |
Molecular Weight |
248.28 g/mol |
IUPAC Name |
N-(2-nitrosophenyl)naphthalen-2-amine |
InChI |
InChI=1S/C16H12N2O/c19-18-16-8-4-3-7-15(16)17-14-10-9-12-5-1-2-6-13(12)11-14/h1-11,17H |
InChI Key |
AXROFWAPSYXWHG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)NC3=CC=CC=C3N=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.